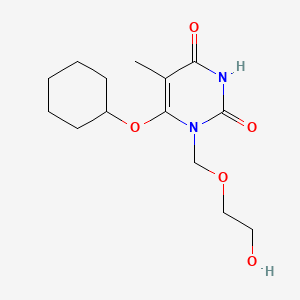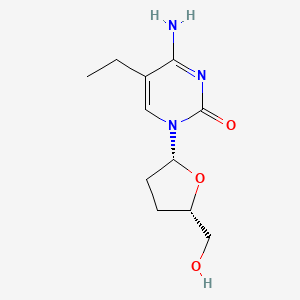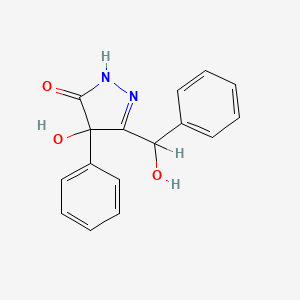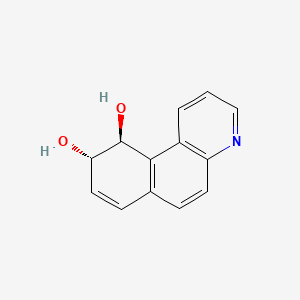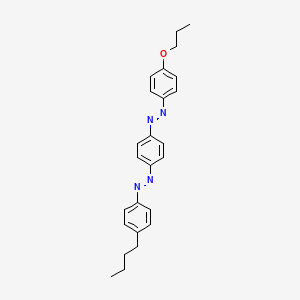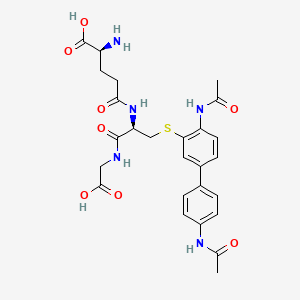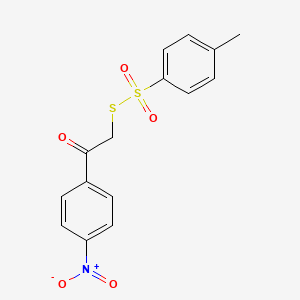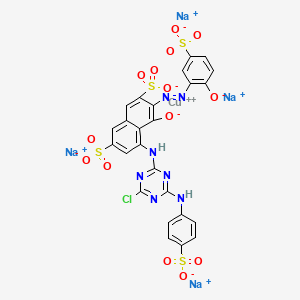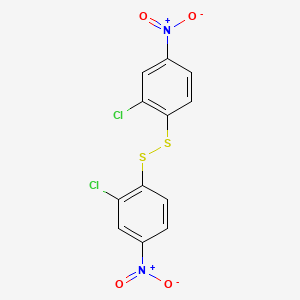
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, hydroxyl groups, and a dithio linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a chlorinated benzene derivative, nitration is performed to introduce nitro groups, followed by reduction to form amino groups.
Diazotization and Coupling: The amino groups are then diazotized and coupled with another chlorinated phenol derivative to form the dithio linkage.
Oxidation: The final step involves oxidation to introduce the hydroxy(oxido)amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, (3-Chloro-
Propriétés
Numéro CAS |
20201-04-1 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O4S2 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
2-chloro-1-[(2-chloro-4-nitrophenyl)disulfanyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
Clé InChI |
YTRIFDOUNIQSBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SSC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


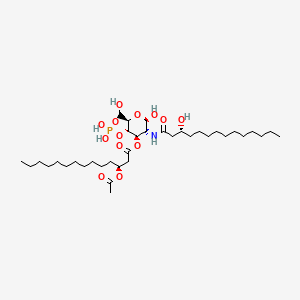
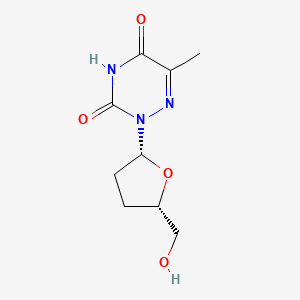
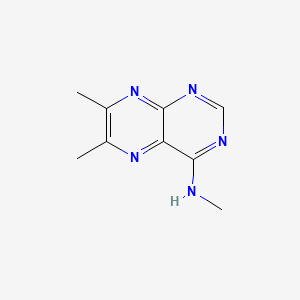
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
